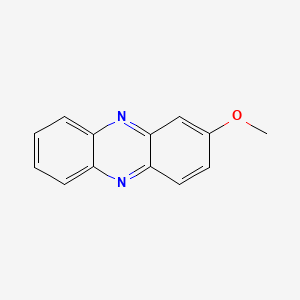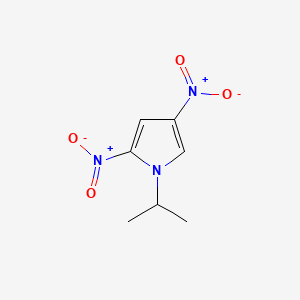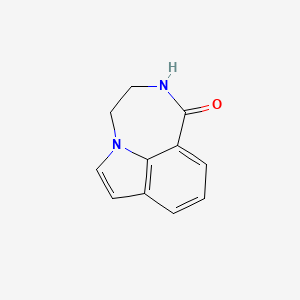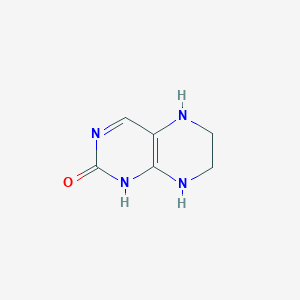
5,6,7,8-Tetrahydropteridin-2(1H)-one
Descripción general
Descripción
5,6,7,8-Tetrahydropteridin-2(1H)-one: is a heterocyclic organic compound that belongs to the pteridine family. It is characterized by a bicyclic structure consisting of a pyrimidine ring fused to a pyrazine ring. This compound is of significant interest due to its role as an intermediate in the biosynthesis of various biologically active molecules, including folates and biopterins.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-Tetrahydropteridin-2(1H)-one typically involves the reduction of pteridine derivatives. One common method is the catalytic hydrogenation of pteridine-2,4(1H,3H)-dione using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. The reaction proceeds as follows:
Pteridine-2,4(1H,3H)-dione+H2Pd/Cthis compound
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow hydrogenation processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions, such as temperature, pressure, and solvent choice, are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 5,6,7,8-Tetrahydropteridin-2(1H)-one can undergo oxidation reactions to form pteridine derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Further reduction of this compound can lead to the formation of fully reduced pteridine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the pteridine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Pteridine-2,4(1H,3H)-dione.
Reduction: Fully reduced pteridine derivatives.
Substitution: Various substituted pteridines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 5,6,7,8-Tetrahydropteridin-2(1H)-one is used as a precursor in the synthesis of more complex pteridine derivatives, which are important in the study of enzyme mechanisms and catalysis.
Biology: In biological research, this compound is studied for its role in the biosynthesis of tetrahydrobiopterin, a cofactor for various hydroxylase enzymes involved in neurotransmitter synthesis.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of diseases related to tetrahydrobiopterin deficiency, such as phenylketonuria.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5,6,7,8-Tetrahydropteridin-2(1H)-one involves its role as a precursor in the biosynthesis of tetrahydrobiopterin. Tetrahydrobiopterin acts as a cofactor for hydroxylase enzymes, facilitating the hydroxylation of aromatic amino acids such as phenylalanine, tyrosine, and tryptophan. This process is crucial for the synthesis of neurotransmitters like dopamine, serotonin, and norepinephrine.
Comparación Con Compuestos Similares
- Pteridine-2,4(1H,3H)-dione
- Tetrahydrobiopterin
- Dihydropteridine
Comparison: 5,6,7,8-Tetrahydropteridin-2(1H)-one is unique due to its partially reduced state, which makes it a versatile intermediate in the synthesis of both oxidized and fully reduced pteridine derivatives. Unlike tetrahydrobiopterin, which is fully reduced and primarily functions as a cofactor, this compound can participate in a wider range of chemical reactions, making it valuable in synthetic chemistry.
Propiedades
IUPAC Name |
5,6,7,8-tetrahydro-1H-pteridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O/c11-6-9-3-4-5(10-6)8-2-1-7-4/h3,7H,1-2H2,(H2,8,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNJKVWQSMVGHOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(N1)C=NC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00633812 | |
| Record name | 5,6,7,8-Tetrahydropteridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00633812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28898-09-1 | |
| Record name | 5,6,7,8-Tetrahydropteridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00633812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5H-tetrazolo[5,1-a]isoindole](/img/structure/B3350516.png)
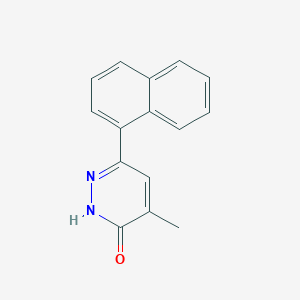
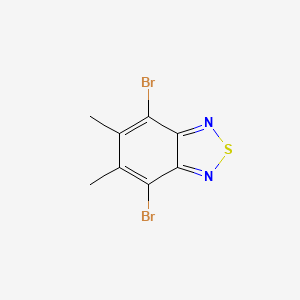
![5,6,7,8,9,10-Hexahydrocycloocta[b]pyridine](/img/structure/B3350533.png)
![3-Methyl-6,7-dihydro-5h-cyclopenta[b]pyridine](/img/structure/B3350536.png)
